molecular formula C7H6BrClO2S B1524288 2-Bromo-3-methylbenzenesulfonyl chloride CAS No. 1261566-57-7

2-Bromo-3-methylbenzenesulfonyl chloride

Cat. No.: B1524288
CAS No.: 1261566-57-7
M. Wt: 269.54 g/mol
InChI Key: PIFIURZNLONQND-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbenzenesulfonyl chloride is a white crystalline solid with the molecular formula C7H6BrClO2S and a molecular weight of 269.54 g/mol. It is a versatile reagent used in organic chemistry for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-bromo-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

2-Bromo-3-methylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-bromo-3-methylbenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzenesulfonyl chloride
  • 2-Bromo-3-chlorobenzenesulfonyl chloride
  • 2-Bromo-3-methylbenzenesulfonamide

Uniqueness

2-Bromo-3-methylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications due to its reactivity and the stability of the products formed.

Properties

IUPAC Name

2-bromo-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFIURZNLONQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261566-57-7
Record name 2-bromo-3-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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